molecular formula C11H11NO3 B573171 Methyl 6-methoxy-1H-indole-4-carboxylate CAS No. 1227270-67-8

Methyl 6-methoxy-1H-indole-4-carboxylate

Cat. No.: B573171
CAS No.: 1227270-67-8
M. Wt: 205.213
InChI Key: JJUYIAWIRXVZGD-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 6-methoxy-1H-indole-4-carboxylate typically involves several steps. One common method includes the reaction of indole derivatives with methoxy and carboxylate groups under specific conditions. For instance, heating an intermediate in a solution of ethanolic hydrochloric acid can yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomers . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-methoxy-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:

  • Methyl indole-6-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • 4-methoxy isomer of ethyl 6-methoxy-3-methylindole-2-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and carboxylate substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-methoxy-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-7-5-9(11(13)15-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUYIAWIRXVZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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